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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rivulariapeptolide 1155 is a naturally occurring cyclic depsipeptide isolated from the marine

cyanobacterium Rivularia sp.[1][2]. It belongs to the cyanopeptolin family of serine protease

inhibitors, which are characterized by the presence of the unique 3-amino-6-hydroxy-2-

piperidone (Ahp) moiety[3][4][5]. Rivulariapeptolide 1155 has demonstrated potent inhibitory

activity against various serine proteases, making it an attractive scaffold for the development of

novel therapeutic agents targeting diseases where these enzymes are implicated, such as

inflammation, cancer, and viral infections[6][7].

These application notes provide a detailed overview of the methods for synthesizing

Rivulariapeptolide 1155 analogs. The protocols focus on a solid-phase peptide synthesis

(SPPS) approach, which offers a versatile and efficient route to generate a library of analogs

for structure-activity relationship (SAR) studies and drug discovery efforts.

Structure of Rivulariapeptolide 1155
Rivulariapeptolide 1155 is a cyclic depsipeptide with the following structure:

(Image of Rivulariapeptolide 1155 structure would be placed here if image generation were

possible)
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The core structure consists of a macrocycle formed by amino and hydroxy acids, including the

characteristic Ahp residue. The synthesis of analogs will focus on modifications at specific

positions to explore the SAR and optimize biological activity.

General Synthetic Strategy
The synthesis of Rivulariapeptolide 1155 analogs can be achieved through a convergent solid-

phase strategy. The key steps involve the synthesis of the linear depsipeptide on a solid

support, followed by on-resin cyclization and final cleavage from the resin.

Caption: General workflow for the solid-phase synthesis of Rivulariapeptolide 1155 analogs.

Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear
Depsipeptide Precursor
This protocol outlines the assembly of the linear peptide chain on a solid support using

Fmoc/tBu chemistry.

Materials:

2-Chlorotrityl chloride (2-CTC) resin

Fmoc-protected amino acids (including non-proteinogenic amino acids for analogs)

Fmoc-L-Thr(tBu)-OH

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Water

Procedure:

Resin Loading: Swell 2-CTC resin in DCM for 30 minutes. Add the first Fmoc-protected

amino acid (e.g., Fmoc-L-Ile-OH, 1.5 eq) and diisopropylethylamine (DIPEA, 3.0 eq) in DCM.

Agitate the mixture for 2 hours. Cap any remaining active sites with a solution of

DCM/Methanol/DIPEA (17:2:1) for 30 minutes. Wash the resin with DCM and DMF.

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed

by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin

thoroughly with DMF and DCM.

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3.0 eq), DIC (3.0 eq),

and OxymaPure® (3.0 eq) in DMF. Add the solution to the deprotected resin and agitate for 2

hours. Monitor the coupling reaction using a Kaiser test.

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Ester Bond Formation: For the ester linkage, couple the C-terminal carboxylic acid of one

segment to the side-chain hydroxyl group of an amino acid (e.g., Threonine) in the growing

peptide chain. This is typically achieved using DIC and an activating agent like 4-

(dimethylamino)pyridine (DMAP).

Protocol 2: On-Resin Cyclization and Cleavage
This protocol describes the macrolactamization on the solid support and the final release of the

cyclic peptide.

Procedure:

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the linear peptide as

described in Protocol 1, step 2.

Cyclization: Dissolve a coupling reagent cocktail such as HATU (4.0 eq) and DIPEA (8.0 eq)

in DMF. Add the solution to the resin-bound linear peptide and agitate for 12-24 hours. The

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


high dilution principle is mimicked by the pseudo-dilution effect on the solid support.

Side-Chain Deprotection and Cleavage: Wash the resin thoroughly with DMF and DCM.

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours to

cleave the cyclic peptide from the resin and remove acid-labile side-chain protecting groups.

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the

pellet. Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized analog by analytical RP-

HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR)

spectroscopy.

Design of Rivulariapeptolide 1155 Analogs
Based on the structure-activity relationships of related cyanopeptolins, the following

modifications can be proposed to generate a library of Rivulariapeptolide 1155 analogs[5][8].

Rivulariapeptolide 1155

Analog 1
(Tyr -> Phe)

Modify aromatic residue

Analog 2
(N-Me-Tyr -> Tyr)Remove N-methylation

Analog 3
(Ile -> Val)

Vary hydrophobic residue

Analog 4
(Ahp -> Modified Ahp)

Modify key pharmacophore
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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